molecular formula C14H11N3O4 B2458400 4-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid CAS No. 1807982-54-2

4-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

Cat. No.: B2458400
CAS No.: 1807982-54-2
M. Wt: 285.259
InChI Key: LGLNCHTZVHRBPX-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is a high-purity chemical building block belonging to the pyrazolo[3,4-b]pyridine class of fused heterocycles. This scaffold is extensively investigated in medicinal chemistry and drug discovery for its diverse pharmacological potential . Researchers value this compound as a key intermediate in the synthesis of biologically active molecules. Pyrazolo[3,4-b]pyridine derivatives have been reported to exhibit a range of activities, including anticoagulant effects, with some analogues like Apixaban (which shares structural motifs) being potent Factor Xa inhibitors . Beyond this, the core structure is a privileged scaffold in the development of kinase inhibitors (e.g., targeting CDK2, CDK9, and p38a), anticancer agents , and treatments for central nervous system disorders . The carboxylic acid functional group at the 6-position provides a versatile handle for further synthetic modification, typically through amide coupling or esterification, to create targeted compound libraries for structure-activity relationship (SAR) studies and high-throughput screening. This product is intended for research and development purposes in laboratory settings only. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(4-methoxyphenyl)-3-oxo-1,2-dihydropyrazolo[3,4-b]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4/c1-21-8-4-2-7(3-5-8)9-6-10(14(19)20)15-12-11(9)13(18)17-16-12/h2-6H,1H3,(H,19,20)(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLNCHTZVHRBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC3=C2C(=O)NN3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[3,4-b]pyridine core. One common approach is the cyclization of appropriate hydrazine derivatives with β-ketoesters under acidic conditions. The methoxyphenyl group can be introduced through a subsequent substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for large-scale production by employing continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and yield while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The pyridine nitrogen can be oxidized to form N-oxide derivatives.

  • Reduction: The carbonyl group can be reduced to form corresponding alcohols.

  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as amines or halides can be used, often in the presence of a base.

Major Products Formed:

  • N-oxide derivatives: from oxidation reactions.

  • Alcohols: from reduction reactions.

  • Substituted methoxyphenyl derivatives: from substitution reactions.

Scientific Research Applications

This compound has shown promise in several scientific research areas:

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its derivatives may be used in biological studies to understand cellular processes and signaling pathways.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition or activation of specific signaling cascades.

Comparison with Similar Compounds

  • Pyrazolo[3,4-b]pyridine derivatives: These compounds share the same core structure but differ in their substituents.

  • Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups but different core structures.

Uniqueness: 4-(4-Methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is unique due to its specific combination of the pyrazolo[3,4-b]pyridine core and the methoxyphenyl group, which can impart distinct chemical and biological properties compared to other similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could unlock new possibilities in chemistry, biology, medicine, and industry.

Biological Activity

4-(4-Methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula of the compound is C15H14N2O3C_{15}H_{14}N_2O_3, and it features a pyrazolo[3,4-b]pyridine core substituted with a methoxyphenyl group. The synthesis typically involves multi-step reactions including cyclization and functional group modifications. Various synthetic pathways have been explored, leading to derivatives with enhanced biological activity.

1. Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit promising anticancer properties. For instance, compounds with similar structures have shown effective inhibition of cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Case Study:
A derivative structurally related to this compound demonstrated an IC50 value of 15 µM against human breast cancer cell lines, indicating significant potency compared to standard chemotherapeutics.

2. Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Inhibition assays against cyclooxygenase (COX) enzymes reveal that certain derivatives can effectively reduce inflammation markers.

Research Findings:
A study reported that a related pyrazolo compound showed IC50 values of 19.45 µM for COX-1 and 23.8 µM for COX-2 inhibition, suggesting potential applications in treating inflammatory diseases.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Target Compound N/A N/A

3. Antioxidant Activity

The antioxidant capacity of the compound has been assessed using various assays, including DPPH radical scavenging tests. Results indicate that the compound can effectively neutralize free radicals, contributing to its potential therapeutic benefits in oxidative stress-related conditions.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Methoxy Group: Enhances lipophilicity and may improve cellular uptake.
  • Pyrazole Ring: Essential for biological activity; modifications can lead to altered potency.
  • Carboxylic Acid Group: Critical for interaction with biological targets.

Q & A

Basic Research Question

  • X-ray Crystallography : Resolves bond lengths and angles, confirming the fused bicyclic structure and substituent positions (e.g., methoxyphenyl orientation) .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify proton environments (e.g., methoxy singlet at δ ~3.8 ppm) and carbonyl carbons (δ ~165-175 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ at m/z 354.1224 for C16_{16}H14_{14}N3_3O4_4) .

How is the compound initially screened for biological activity in academic research?

Basic Research Question
Standard assays include:

  • Kinase Inhibition Assays : Test against kinase panels (e.g., JAK2, EGFR) using ADP-Glo™ or fluorescence polarization .
  • Cytotoxicity Screening : Evaluate IC50_{50} values in cancer cell lines (e.g., MCF-7, HeLa) via MTT or CellTiter-Glo® .
  • Solubility Profiling : Use shake-flask methods with HPLC quantification to assess aqueous solubility .

What structural features influence its kinase selectivity, and how do researchers resolve contradictory SAR data?

Advanced Research Question

  • Key Substituents : The 4-methoxyphenyl group enhances hydrophobic interactions with kinase ATP pockets, while the carboxylic acid improves solubility .
  • Data Contradictions : Discrepancies between in vitro and cellular assays may arise from metabolic instability. Address by:
    • Pro-drug Modifications : Mask the carboxylic acid as an ester to enhance membrane permeability .
    • Computational Docking : Compare binding poses in mutant vs. wild-type kinases using AutoDock Vina .

How can researchers reconcile discrepancies between crystallographic data and computational conformational models?

Advanced Research Question

  • DFT Optimization : Compare experimental XRD geometries (e.g., dihedral angles of the methoxyphenyl group) with B3LYP/6-31G(d)-optimized structures .
  • Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., water, DMSO) to assess flexibility of the dihydro-pyridone ring .

What strategies optimize synthetic yield while minimizing byproducts?

Advanced Research Question

  • Green Chemistry : Replace toxic solvents (DMF) with ethanol/water mixtures and use NaOCl as an oxidant for cyclization steps .
  • Flow Chemistry : Implement continuous-flow reactors to control exothermic reactions (e.g., nitration or cyclocondensation) .

How is the compound’s target selectivity validated against off-pathway proteins?

Advanced Research Question

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon_{on}/koff_{off}) against a panel of 50+ kinases .
  • Thermal Shift Assays : Monitor protein denaturation (ΔTm_m) to identify off-target interactions .

Why might in vitro activity fail to translate to in vivo efficacy, and how is this addressed?

Advanced Research Question

  • PK/PD Challenges : Rapid metabolism of the carboxylic acid group reduces bioavailability. Solutions include:
    • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles for sustained release .
    • Metabolite Identification : Use LC-MS/MS to track degradation products in plasma .

What protocols ensure stability during long-term storage?

Basic Research Question

  • Storage Conditions : Store at +4°C in amber vials under nitrogen to prevent oxidation of the dihydro-pyridone ring .
  • Stability Monitoring : Perform quarterly HPLC analyses (C18 column, 0.1% TFA in water/acetonitrile) to detect degradation .

How do computational models guide the design of analogs with improved potency?

Advanced Research Question

  • Docking Studies : Identify residues (e.g., Lys103 in JAK2) for hydrogen bonding with the carboxylic acid .
  • Free Energy Perturbation (FEP) : Predict ΔΔG for substituent modifications (e.g., replacing methoxy with trifluoromethyl) .

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